Hexuronic acid, 4-deoxy-5-keto-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

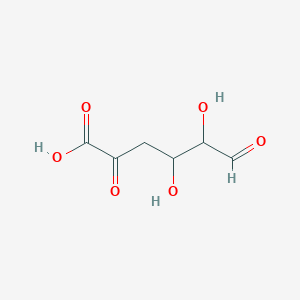

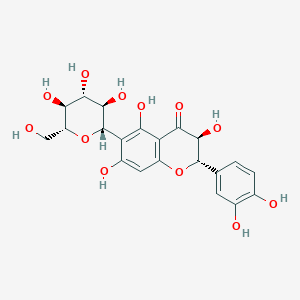

Hexuronic acid, 4-deoxy-5-keto-, is a derivative of hexuronic acids, which are a class of sugar acids derived from hexoses. These compounds play a significant role in various biochemical pathways, particularly in the metabolism of microorganisms. Hexuronic acids such as D-galacturonic acid and D-glucuronic acid are commonly found in plant biomass and are integral components of pectin and other polysaccharides .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexuronic acid, 4-deoxy-5-keto-, can be synthesized through the oxidative pathway of hexuronic acids. This pathway involves multiple enzymatic steps, including isomerization, reduction, and oxidation . The key enzyme in this process is keto-deoxy glucarate dehydratase/decarboxylase, which catalyzes the dehydration and decarboxylation of keto-deoxy glucarate to produce α-keto-glutarate semialdehyde .

Industrial Production Methods

Industrial production of hexuronic acid, 4-deoxy-5-keto-, often involves the use of renewable biogenic resources such as lignocellulosic hydrolysates. These substrates are rich in hexoses and pentoses, which can be converted into hexuronic acids through microbial fermentation processes . The use of crude extracts and optimized bioproduction platforms allows for efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Hexuronic acid, 4-deoxy-5-keto-, undergoes various chemical reactions, including oxidation, reduction, and substitution. The oxidative pathway generates α-keto-glutarate, which is a direct link to the citric acid cycle . The compound can also be reduced to 2-keto-3-deoxy-D-gluconate by a specific reductase .

Common Reagents and Conditions

Common reagents used in the reactions of hexuronic acid, 4-deoxy-5-keto-, include potassium phosphate and bromothymol blue for pH-shift assays . The reactions are typically carried out under ambient temperature and aqueous conditions, making them suitable for industrial applications .

Major Products

The major products formed from the reactions of hexuronic acid, 4-deoxy-5-keto-, include α-keto-glutarate semialdehyde and 2-keto-3-deoxy-D-gluconate . These intermediates are crucial for various metabolic pathways and can be further converted into valuable chemicals and biofuels.

Scientific Research Applications

Hexuronic acid, 4-deoxy-5-keto-, has numerous scientific research applications across various fields:

Mechanism of Action

The mechanism of action of hexuronic acid, 4-deoxy-5-keto-, involves its conversion into α-keto-glutarate semialdehyde through the action of keto-deoxy glucarate dehydratase/decarboxylase . This intermediate then enters the citric acid cycle, where it is further metabolized to generate energy and building blocks for cellular processes . The compound’s effects are mediated through its interactions with specific enzymes and metabolic pathways .

Comparison with Similar Compounds

Hexuronic acid, 4-deoxy-5-keto-, can be compared with other similar compounds such as D-galacturonic acid, D-glucuronic acid, and 4-deoxy-L-erythro-5-hexoseulose uronic acid . While all these compounds are hexuronic acids, hexuronic acid, 4-deoxy-5-keto-, is unique due to its specific structural modifications and its role in the oxidative pathway . This uniqueness makes it a valuable compound for various biochemical and industrial applications.

List of Similar Compounds

- D-galacturonic acid

- D-glucuronic acid

- 4-deoxy-L-erythro-5-hexoseulose uronic acid

Properties

CAS No. |

116696-68-5 |

|---|---|

Molecular Formula |

C6H8O6 |

Molecular Weight |

176.12 g/mol |

IUPAC Name |

4,5-dihydroxy-2,6-dioxohexanoic acid |

InChI |

InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h2-3,5,8,10H,1H2,(H,11,12) |

InChI Key |

IMUGYKFHMJLTOU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C=O)O)O)C(=O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)

![4-{4-Chloro-2-[1-(1-methylazetidin-3-yl)-1H-pyrazol-5-yl]phenoxy}-2,5-difluoro-N-1,2,4-thiadiazol-5-ylbenzenesulfonamide](/img/structure/B13446740.png)

![1-(9H-Carbazol-4-yloxy)-3-[hydroxy[2-(2-methoxyphenoxy)ethyl]amino]-2-propanol (N-Hydroxycarvedilol)](/img/structure/B13446744.png)

![1,1-difluoro-N-methylspiro[2.5]octan-6-aminehydrochloride](/img/structure/B13446753.png)